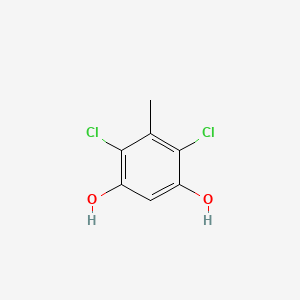

Resorcinol, 4,6-dichloro-5-methyl-

Description

The compound "Resorcinol, 4,6-dichloro-5-methyl-" is described as a substituted resorcinol derivative, where chlorine atoms occupy the 4- and 6-positions, and a methyl group is at the 5-position of the benzene ring. The closest structurally related compound in the evidence is 4,6-dichloro-5-methylpyrimidine (CAS 4316-97-6), a heterocyclic aromatic compound with a pyrimidine core . Notably, resorcinol derivatives (1,3-benzenediols) and pyrimidines (six-membered nitrogen-containing heterocycles) belong to distinct chemical classes, and their properties, synthesis, and applications differ significantly. The following analysis will compare 4,6-dichloro-5-methylpyrimidine with structurally or functionally similar resorcinol derivatives from the literature to contextualize its uniqueness.

Properties

CAS No. |

63992-61-0 |

|---|---|

Molecular Formula |

C7H6Cl2O2 |

Molecular Weight |

193.02 g/mol |

IUPAC Name |

4,6-dichloro-5-methylbenzene-1,3-diol |

InChI |

InChI=1S/C7H6Cl2O2/c1-3-6(8)4(10)2-5(11)7(3)9/h2,10-11H,1H3 |

InChI Key |

IVNCPSRGNXBTPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC(=C1Cl)O)O)Cl |

Origin of Product |

United States |

Biological Activity

Resorcinol, specifically the compound 4,6-dichloro-5-methyl-, is a member of the resorcinol family known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including toxicity, pharmacological effects, and potential therapeutic applications based on current research findings.

- Chemical Name : 4,6-Dichloro-5-methylresorcinol

- Molecular Formula : C7H5Cl2O2

- CAS Number : [specific CAS number needed]

Biological Activity Overview

Resorcinols are known for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The specific compound 4,6-dichloro-5-methylresorcinol has been studied for its effects on various biological systems.

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of resorcinol derivatives. For example:

- Cytotoxicity Studies : In vitro assays demonstrated that 4,6-dichloro-5-methylresorcinol exhibits selective cytotoxicity against various cancer cell lines. The IC50 values for these cell lines ranged from 2.3 to 5.2 μM depending on the specific cancer type .

- Mechanism of Action : The compound appears to induce apoptosis through mitochondrial pathways by affecting voltage-dependent anion-selective channels (VDAC) and disrupting cell cycle checkpoints . This mechanism suggests a promising avenue for further research in cancer therapeutics.

2. Toxicological Profile

The toxicological assessment of resorcinol compounds is crucial for understanding their safety profile:

- Metabolism and Excretion : Studies conducted on F344 rats indicated that after administration of 112 mg/kg of resorcinol, approximately 91% was excreted in urine within 24 hours, with no significant bioaccumulation observed . The primary metabolite identified was a monoglucuronide conjugate.

- Carcinogenicity Studies : Long-term studies involving dietary exposure to resorcinol did not show significant carcinogenic effects in animal models. Notably, no hyperplastic or papillomatous lesions were observed in the bladders of rats treated with resorcinol compared to controls .

Case Study 1: Cytotoxic Effects on HT-29 Cells

A study by Freitas et al. investigated the cytotoxic effects of 4,6-dichloro-5-methylresorcinol on HT-29 colon adenocarcinoma cells. The findings revealed:

- IC50 Value : Approximately 100 μM.

- Mechanism : Induction of apoptosis through mitochondrial disruption and modulation of cell cycle regulatory genes .

Case Study 2: In Vivo Toxicity Assessment

In a chronic toxicity study involving F344 rats:

- Dosing Regimen : Rats received varying doses (0, 50, 100, or 150 mg/kg) over a two-year period.

- Findings : No significant adverse effects were noted at lower doses; however, high doses led to increased mortality rates among male rats .

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Physicochemical Properties

- 4,6-Dichloro-5-Methylpyrimidine: High polarity due to Cl and N-heterocycle; moderate solubility in polar organic solvents. No melting/boiling points reported in the evidence.

- Resorcinol Derivatives: Exhibit higher hydrophilicity from diol groups. For example, compound 12d (2-(3,5-dimethoxyphenyl)-1-(4-hydroxyphenyl)ethanol) has a melting point of 138–140°C and is soluble in methanol or ether .

Data Tables

Table 1: Key Properties of Representative Compounds

Research Findings and Limitations

- 4,6-Dichloro-5-Methylpyrimidine : While its exact applications are unspecified, its structural analogs are prevalent in antiviral and herbicide research .

- Resorcinol Derivatives: Demonstrated bioactivity in antimicrobial assays (e.g., compound 12c showed inhibition against S. aureus) .

- Critical Gap: The absence of data on "Resorcinol, 4,6-dichloro-5-methyl-" in the evidence suggests either a nomenclature error or a rarely studied compound. Further investigation into chlorinated resorcinols is warranted.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,6-dichloro-5-methylresorcinol, and how can purity be validated?

- Methodology : The compound can be synthesized via dichlorination of 5-methylresorcinol derivatives using reagents like phosphorus oxychloride (POCl₃) under controlled conditions. Post-synthesis, purity should be assessed via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) (¹H/¹³C) are critical for structural confirmation .

- Key Considerations : Monitor reaction temperature (avoid exceeding 80°C to prevent decomposition) and ensure anhydrous conditions to minimize side reactions.

Q. How should researchers handle 4,6-dichloro-5-methylresorcinol to ensure safety and stability during experiments?

- Safety Protocols : Use chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and work in a fume hood to avoid inhalation of dust. Store in amber glassware at 2–8°C to prevent photodegradation .

- Stability : The compound is sensitive to light and may decompose into CO/CO₂ under prolonged UV exposure. Avoid contact with strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

Q. What analytical techniques are optimal for quantifying 4,6-dichloro-5-methylresorcinol in biological matrices?

- Methodology : Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is recommended for sensitive detection in plasma or urine. Calibration curves should span 0.5–10 µg/mL, with a limit of detection (LOD) ≤0.5 µg/mL. Use deuterated analogs (e.g., D₃-labeled) as internal standards to improve accuracy .

- Data Validation : Report recovery rates (87–98%) and inter-day precision (RSD <5%) to ensure reproducibility .

Advanced Research Questions

Q. How does the methyl and chloro substitution pattern influence the reactivity of 4,6-dichloro-5-methylresorcinol compared to its analogs?

- Structural Analysis : The 5-methyl group sterically hinders electrophilic substitution at the 4- and 6-positions, while the chlorine atoms increase electrophilicity. Compare with analogs like 4,5-dimethylresorcinol (CAS 527-55-9) using density functional theory (DFT) calculations to predict regioselectivity in reactions .

- Experimental Design : Conduct kinetic studies under varying pH and temperature to map reaction pathways (e.g., nucleophilic aromatic substitution vs. oxidation).

Q. What strategies can resolve contradictions in reported toxicity data for halogenated resorcinol derivatives?

- Critical Analysis : Discrepancies may arise from differences in purity, experimental models (in vitro vs. in vivo), or exposure duration. Perform batch-to-batch purity checks via HPLC and standardize assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) across labs .

- Meta-Analysis : Aggregate data from PubChem (CID 818860) and EPA DSSTox (DTXSID40200663) to identify trends in structure-activity relationships .

Q. How can researchers design experiments to probe the photodegradation mechanisms of 4,6-dichloro-5-methylresorcinol?

- Experimental Setup : Expose the compound to UV light (λ = 254 nm) in a controlled chamber and monitor degradation products via gas chromatography-mass spectrometry (GC-MS). Track CO/CO₂ release using infrared spectroscopy .

- Kinetic Modeling : Use pseudo-first-order kinetics to calculate half-lives under varying light intensities and oxygen levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.